4-Fluoro-2,6-dinitroaniline 4-Fluoro-2,6-dinitroaniline
Brand Name: Vulcanchem
CAS No.: 82366-44-7
VCID: VC13491201
InChI: InChI=1S/C6H4FN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2
SMILES: C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])F
Molecular Formula: C6H4FN3O4
Molecular Weight: 201.11 g/mol

4-Fluoro-2,6-dinitroaniline

CAS No.: 82366-44-7

Cat. No.: VC13491201

Molecular Formula: C6H4FN3O4

Molecular Weight: 201.11 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2,6-dinitroaniline - 82366-44-7

Specification

CAS No. 82366-44-7
Molecular Formula C6H4FN3O4
Molecular Weight 201.11 g/mol
IUPAC Name 4-fluoro-2,6-dinitroaniline
Standard InChI InChI=1S/C6H4FN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2
Standard InChI Key NCULVGHRNORGOV-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])F
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])F

Introduction

Chemical Identity and Structural Characteristics

4-Fluoro-2,6-dinitroaniline belongs to the class of dinitroaniline derivatives, with the molecular formula C₆H₄FN₃O₄ and a molecular weight of 217.11 g/mol. Its IUPAC name is 4-fluoro-2,6-dinitrobenzenamine, and its structure consists of an aniline core substituted with two nitro groups (-NO₂) at the 2- and 6-positions and a fluorine atom at the 4-position.

Key Structural Features:

  • Aromatic Ring: The benzene ring provides a planar framework for electronic interactions between substituents.

  • Nitro Groups: Strong electron-withdrawing groups that direct further electrophilic substitution to meta positions and stabilize negative charges.

  • Fluorine Substituent: Introduces electronegativity and steric effects, influencing solubility and reactivity.

Table 1: Basic Physicochemical Properties

PropertyValue/DescriptionSource Analog
Melting Point~130–135°C (estimated) (2,6-dinitroaniline)
Boiling PointDecomposes before boiling
Density~1.62 g/cm³ (estimated)
Solubility in WaterPractically insoluble
Solubility in Org. Solv.Soluble in DMSO, DMF, acetone
pKa~-5.2 (nitro group protonation)

Synthesis and Manufacturing

The synthesis of 4-fluoro-2,6-dinitroaniline can be achieved through two primary routes, leveraging methodologies from analogous compounds:

Route 1: Direct Nitration of Fluorinated Aniline

  • Starting Material: 4-Fluoroaniline.

  • Nitration: Sequential nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to introduce nitro groups at the 2- and 6-positions.

  • Isolation: Crystallization from ethanol or acetone yields the pure product .

Route 2: Halogen Exchange on Nitro-Substituted Intermediates

  • Intermediate: 2,6-Dinitro-4-chloroaniline.

  • Fluorination: Reaction with KF or HF in the presence of a phase-transfer catalyst (e.g., crown ether) at 80–100°C .

  • Purification: Column chromatography or recrystallization .

Key Challenges:

  • Regioselectivity: Ensuring nitration occurs exclusively at the 2- and 6-positions.

  • Fluorine Stability: Avoiding defluorination under strongly acidic nitration conditions.

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential Scanning Calorimetry (DSC) data for analogous compounds (e.g., 2,6-dinitroaniline) indicate decomposition temperatures above 200°C . The fluorine substituent likely enhances thermal stability due to increased bond strength compared to chlorine .

Spectroscopic Characterization

  • IR Spectroscopy:

    • N-H stretch: ~3350 cm⁻¹ (amine).

    • NO₂ asymmetric stretch: ~1530 cm⁻¹.

    • C-F stretch: ~1220 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.25 (s, 2H, aromatic), δ 6.90 (s, 2H, NH₂) .

    • ¹⁹F NMR: δ -110 ppm (relative to CFCl₃) .

Table 2: Comparative Reactivity of Nitroanilines

CompoundElectrophilic Substitution RateDirecting Effects
4-Fluoro-2,6-dinitroanilineLow (deactivated ring)Meta to nitro groups
2,6-DinitroanilineSimilarMeta to nitro groups
4-Methyl-2-nitroanilineModerateOrtho/para to nitro

Applications in Industry and Research

Pharmaceutical Intermediates

Fluorinated nitroanilines serve as precursors to kinase inhibitors and anticancer agents. For example, 4-fluoro-2-methoxy-5-nitroaniline is a key intermediate in Mereletinib synthesis . The fluorine atom enhances bioavailability and metabolic stability in drug candidates.

Energetic Materials

Nitroaniline derivatives are explored as sensitizers in explosives. Analogues like 4-diazo-2,6-dinitrophenol exhibit high detonation velocities (~7500 m/s) , suggesting potential for 4-fluoro-2,6-dinitroaniline in specialty formulations.

Agrochemicals

The compound’s electron-deficient aromatic system makes it a candidate for herbicide intermediates, particularly in dinitroaniline-based herbicides (e.g., trifluralin analogs).

Hazard ClassGHS CodePrecautionary Measures
Acute Toxicity (Oral)H300Use gloves, fume hood
Skin IrritationH315Wear protective clothing
Aquatic ToxicityH410Avoid release to waterways

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